Benzimidazole, 4,6-dichloro-5-methoxy-2-(trifluoromethyl)-
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Overview
Description
Benzimidazole, 4,6-dichloro-5-methoxy-2-(trifluoromethyl)- is a halide- and amine-substituted aromatic compound. This compound is part of the benzimidazole family, which is known for its diverse biological and clinical applications. Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, allowing them to interact easily with biopolymers in living systems .
Preparation Methods
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various reagents. For 4,6-dichloro-5-methoxy-2-(trifluoromethyl)-benzimidazole, the synthetic route may involve:
Condensation with Formic Acid: o-Phenylenediamine reacts with formic acid or trimethyl orthoformate.
Reaction with Aromatic Aldehydes: This involves the reaction of o-phenylenediamine with aromatic aldehydes under acidic conditions.
Industrial Production: Industrial methods may include catalytic redox cycling using Ce(IV)/Ce(III) and H₂O₂, or other oxidative conditions.
Chemical Reactions Analysis
Benzimidazole, 4,6-dichloro-5-methoxy-2-(trifluoromethyl)- undergoes various chemical reactions:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Halogenated benzimidazoles can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide.
Major Products: These reactions can yield various substituted benzimidazole derivatives, depending on the reagents and conditions used.
Scientific Research Applications
Benzimidazole derivatives, including 4,6-dichloro-5-methoxy-2-(trifluoromethyl)-benzimidazole, have numerous applications:
Chemistry: Used as intermediates in organic synthesis.
Biology: Studied for their interactions with biological macromolecules.
Medicine: Investigated for their potential as antiviral, anticancer, and antimicrobial agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of benzimidazole derivatives involves their interaction with biological targets such as enzymes and receptors. These compounds can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting various biochemical pathways . The specific molecular targets and pathways depend on the particular benzimidazole derivative and its substituents .
Comparison with Similar Compounds
Benzimidazole, 4,6-dichloro-5-methoxy-2-(trifluoromethyl)- can be compared with other benzimidazole derivatives:
Similar Compounds: 4,6-dibromo-2-mercaptobenzimidazole, 4,6-dichloro-2-mercaptobenzimidazole.
Properties
CAS No. |
89427-18-9 |
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Molecular Formula |
C9H5Cl2F3N2O |
Molecular Weight |
285.05 g/mol |
IUPAC Name |
4,6-dichloro-5-methoxy-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H5Cl2F3N2O/c1-17-7-3(10)2-4-6(5(7)11)16-8(15-4)9(12,13)14/h2H,1H3,(H,15,16) |
InChI Key |
YOGWZFUBEGNQLT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1Cl)N=C(N2)C(F)(F)F)Cl |
Origin of Product |
United States |
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